molecular formula C12H13N3O2 B2684997 N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide CAS No. 2097901-12-5

N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide

Cat. No. B2684997
CAS RN: 2097901-12-5
M. Wt: 231.255
InChI Key: XXQFJVCFWJCDDI-UHFFFAOYSA-N
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Description

“N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . The compound also features an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .


Molecular Structure Analysis

The molecular formula of “N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide” is C12H13N3O2. The InChI key is provided, which is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.


Chemical Reactions Analysis

Again, while specific reactions involving “N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide” are not available, N-(pyridin-2-yl)amides have been formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Functionalized Compounds

N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide derivatives serve as precursors for synthesizing highly functionalized allenamides through Claisen rearrangement, facilitating the production of substituted pyrrolidines. This method highlights the compound's utility in constructing complex organic molecules with potential applications in medicinal chemistry and materials science (Brioche, Meyer, & Cossy, 2013).

Coordination Polymers

The compound has been used to synthesize Hg(II) coordination polymers. These polymers demonstrate different structural motifs based on the halide anions present, affecting their folding and unfolding behaviors. Such materials are of interest for their potential applications in light-emitting devices, gas storage, and separation technologies (Hsu et al., 2016).

Catalysis

Transfer Hydrogenation

Derivatives of N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide have been applied in catalysis, such as in base-free transfer hydrogenation of ketones. This process is significant for producing various chemicals in a more environmentally friendly manner, demonstrating the compound's versatility in facilitating catalytic reactions (Ruff et al., 2016).

Polymer Chemistry

Protecting Groups for Polymers

The compound and its derivatives have been explored as protecting groups for carboxylic acids in polymer chemistry. This application is crucial for synthesizing polymers with specific functionalities that can be selectively removed, offering a versatile tool for designing and fabricating advanced materials (Elladiou & Patrickios, 2012).

properties

IUPAC Name

N-[2-(but-2-ynoylamino)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-3-11(16)14-8-9-15-12(17)10-4-6-13-7-5-10/h4-7H,8-9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQFJVCFWJCDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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